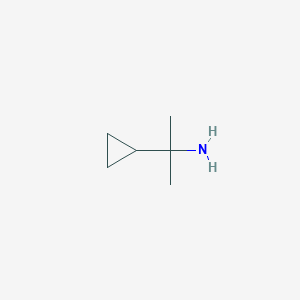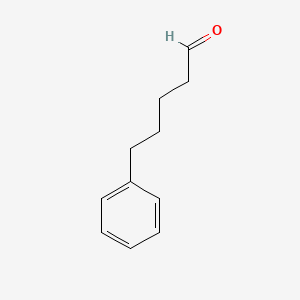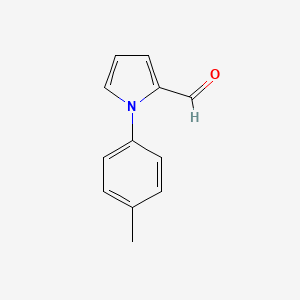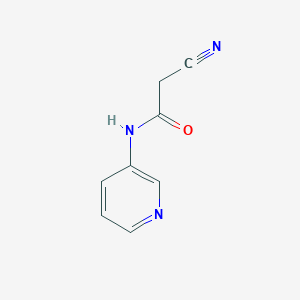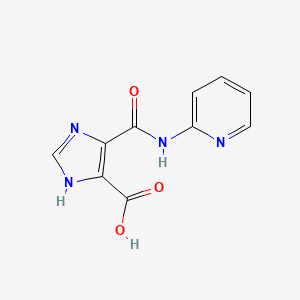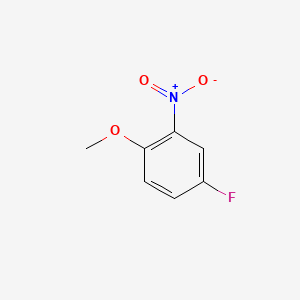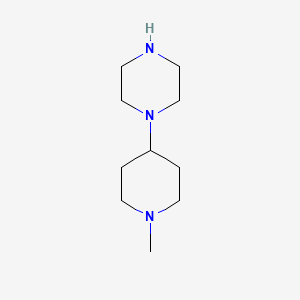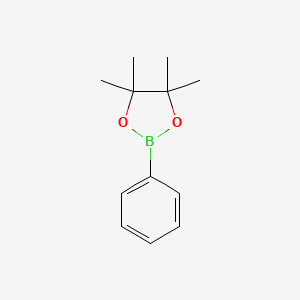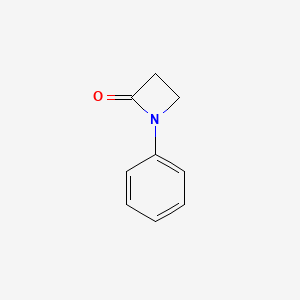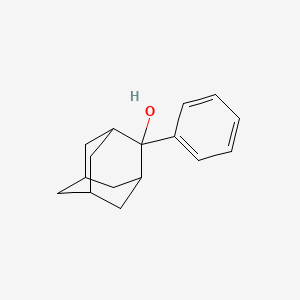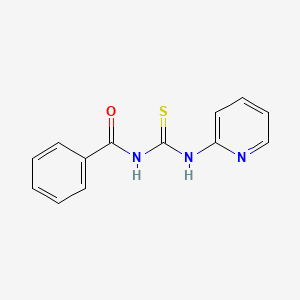
1-Benzoyl-3-(2-pyridyl)-2-thiourea
説明
科学的研究の応用
Electronic Properties and Intramolecular Hydrogen Bond Analysis
1-Benzoyl-3-(2-pyridyl)-2-thiourea derivatives exhibit a wide range of chemical and biological activities. These include applications in metal extraction, anion detection, and various biological roles like antibacterial, antifungal, antitubercular, and antithyroid properties. A study by (Draman, Yusof, & Kadir, 2020) revealed that the electronic properties and conformation of these compounds are influenced by the nature, size, and position of substituent groups. Their conformational diversity and stability, often reinforced by intramolecular hydrogen bonds, are key to their diverse functionalities.
Crystallographic and Supramolecular Structure
The crystallographic study of this compound compounds emphasizes their capacity for forming intricate supramolecular structures. This is demonstrated in a study by (Yu‐Jie Ding et al., 2009), where intermolecular hydrogen-bond interactions were observed, linking neighboring molecules into infinite structures. This property is significant for applications in crystal engineering and material science, where the control of molecular self-assembly is crucial.
Metal Complex Formation and Coordination Chemistry
This compound and its derivatives have important roles in coordination chemistry. The study by (Kalidasan et al., 2015) demonstrates their capacity to form complexes with various metals, leading to a range of mononuclear complexes. These complexes have been characterized by various spectroscopic methods, highlighting their potential in developing new metal-based drugs and catalysts.
Biological Activity and Potential Therapeutic Applications
Thioureas, including this compound, are known for their biological activities. They have been researched for their antibacterial, antifungal, antimalarial, and insecticidal properties. As per (Ali A. A. Al-Riyahee, 2021), these properties make them valuable in the pharmaceutical industry for the development of new therapeutic agents.
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives are critical for understanding their reactivity and properties. (R. Draman, 2021) conducted a detailed investigation of the intermolecular interactions in these compounds, contributing to knowledge on how they assemble in the solid state and interact with other molecules.
将来の方向性
Given the limited information available on 1-Benzoyl-3-(2-pyridyl)-2-thiourea, future research could focus on its synthesis, characterization, and potential applications. Its parent compounds have shown promise in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals , suggesting potential avenues for exploration.
作用機序
Target of Action
It’s known that thiourea derivatives, such as this compound, often exhibit a broad range of biological activities .
Mode of Action
It’s known that the compound can undergo oxidative cyclization and coordinate polymerization with copper(ii) chloride .
Biochemical Pathways
It’s known that the compound can be involved in the synthesis of imidazole, a five-membered heterocyclic moiety .
Result of Action
It’s known that the compound has potential applications as a tridentate ligand .
Action Environment
It’s known that the compound exhibits photoluminescence properties, which could potentially be influenced by environmental factors .
生化学分析
Biochemical Properties
1-Benzoyl-3-(2-pyridyl)-2-thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including copper(II) chloride, leading to oxidative cyclization and coordinate polymerization . These interactions are crucial as they can influence the activity and function of the enzymes, thereby affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to exhibit antimicrobial activity, which suggests its potential use in combating bacterial and fungal infections . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form hydrogen bonds and coordinate bonds with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular processes, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that while low doses of the compound can exhibit beneficial effects, higher doses may lead to toxic or adverse effects . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with copper(II) chloride, for instance, highlight its role in oxidative cyclization and polymerization processes . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound’s structure allows it to be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . These targeting signals and post-translational modifications are essential for understanding the compound’s mode of action and optimizing its use in therapeutic applications.
特性
IUPAC Name |
N-(pyridin-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBLAGJAUXZQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197725 | |
| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4921-86-2 | |
| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4921-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZOYL-N'-(2-PYRIDINYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XTE4E1837 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-benzoyl-3-(2-pyridyl)-2-thiourea interact with copper(II) and what are the downstream analytical implications?
A1: this compound acts as a chelating agent, forming a colored complex with copper(II) ions in solution []. This complexation reaction is the basis for the spectrophotometric determination of copper(II). The intensity of the color produced is directly proportional to the concentration of copper(II) ions present in the sample. By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, the concentration of copper(II) can be accurately determined.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



